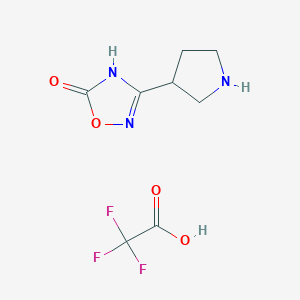

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a nitrophenyl group, which is a phenyl ring (a type of aromatic ring) with a nitro group (-NO2) attached .

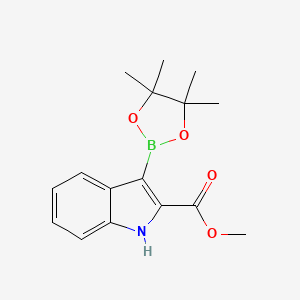

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring and the nitrophenyl group. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon of the double bond being on opposite sides .Chemical Reactions Analysis

Furan compounds are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions . The nitro group is deactivating and meta-directing, meaning it makes the phenyl ring less reactive and directs incoming groups to the meta position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan rings are polar due to the oxygen atom, and nitro groups are also highly polar . This could affect the compound’s solubility, boiling point, and other physical properties.科学的研究の応用

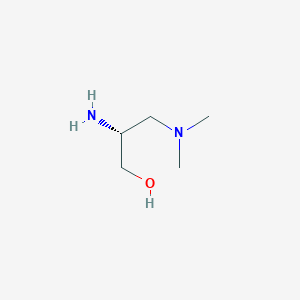

Stereoselective Synthesis of Amino Acid Derivatives

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, though not directly mentioned, is related to compounds used in the synthesis of amino acid derivatives. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan has been utilized to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable for constructing β-peptides (Masesane & Steel, 2004).

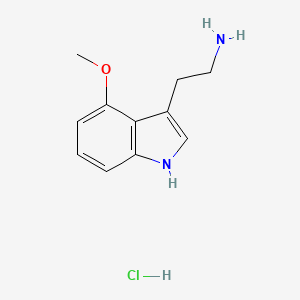

Reduction Studies in Biochemical Reactions

Reduction products of similar nitrofuran derivatives have been studied, such as nitrofurazone and AF-2, involving milk xanthine oxidase and rat liver microsomes. These studies are crucial for understanding the biochemical reactions and pathways of similar compounds (Tatsumi, Kitamura & Yoshimura, 1976).

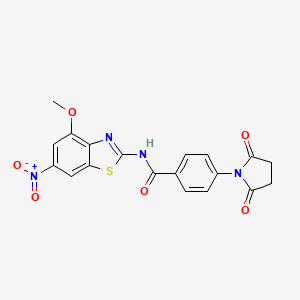

Antibacterial Activity Studies

Research has focused on the antibacterial properties of related 5-nitro-2-furan-acrylamide derivatives. These studies contribute to the development of new, more effective and stable antibacterial agents (Niwa, Hajimu, Tanabe & Masato, 2007).

Polymerization Research

The compound is chemically similar to acrylamides used in polymerization studies. For instance, a novel acrylamide monomer with diethylamino ethyl groups has been synthesized for thermoresponsive homopolymers, demonstrating the compound's relevance in materials science (Jiang, Feng, Lu & Huang, 2014).

Viral Enzymatic Activity Inhibition

A structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of the SARS coronavirus helicase. This highlights the potential of such compounds in antiviral research (Lee, Cho, Ahn, Jung & Jeong, 2017).

Food Safety and Toxicology

Related acrylamide derivatives have been studied in the context of food safety, focusing on their formation during food processing and their potential toxic effects (Friedman, 2003).

将来の方向性

作用機序

Target of Action

The primary targets of the compound “(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” are currently unknown. The compound belongs to the class of furan derivatives, which have been found to exhibit a wide range of biological and pharmacological properties . .

Mode of Action

Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . .

Biochemical Pathways

Furan derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets

Result of Action

Furan derivatives have been reported to exhibit a wide range of effects, including antibacterial, antifungal, and antiviral activities . .

特性

IUPAC Name |

(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHRPRBKIDKZCY-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)

![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)

![1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2938294.png)

![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)